2-Phenoxy-3-(trifluoromethyl)quinoxaline
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Overview
Description
2-Phenoxy-3-(trifluoromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a phenoxy group at the second position and a trifluoromethyl group at the third position on the quinoxaline ring. The incorporation of fluorine atoms, particularly the trifluoromethyl group, imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-3-(trifluoromethyl)quinoxaline can be achieved through several methods. One efficient method involves the use of aryne chemistry. This approach utilizes quinoxalin-2(1H)-one as the starting material, which reacts with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This method is known for its high yield and broad substrate scope .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar aryne chemistry techniques. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The phenoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-Phenoxy-3-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticancer properties due to its ability to generate free radicals.
Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 2-Phenoxy-3-(trifluoromethyl)quinoxaline varies depending on its application:
Comparison with Similar Compounds
2-Phenoxyquinoxaline: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Trifluoromethylquinoxaline: Lacks the phenoxy group, affecting its reactivity and applications.
Uniqueness: 2-Phenoxy-3-(trifluoromethyl)quinoxaline is unique due to the presence of both the phenoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and broadens its range of applications compared to similar compounds .
Properties
IUPAC Name |
2-phenoxy-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)13-14(21-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)19-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOFGGYJTGYPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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